3-Methylglutaconic acid

Description

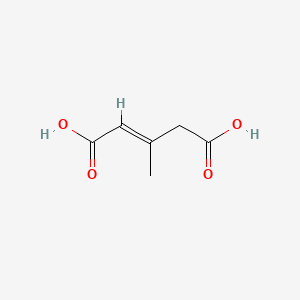

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-methylpent-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRBKYFIJPGYQC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylglutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

372-42-9, 15649-56-6, 5746-90-7 | |

| Record name | (2E)-3-Methyl-2-pentenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC177010 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5746-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 372-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLGLUTACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4N4BX780X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylglutaconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 3-Methylglutaconic Acid for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutaconic acid is a dicarboxylic acid of significant interest in biomedical research, primarily due to its accumulation in a group of inherited metabolic disorders known as 3-methylglutaconic aciduria. Its role as a biomarker for mitochondrial dysfunction underscores the need for its availability in pure form for diagnostic and research purposes. This technical guide provides an in-depth overview of the synthesis of this compound, tailored for a research audience. While a variety of synthetic strategies can be envisaged, this document will focus on a plausible and established method, offering detailed experimental protocols where available. Furthermore, this guide will present key biochemical pathways involving this compound, visualized through diagrams to facilitate a deeper understanding of its metabolic context.

Chemical Synthesis of this compound

The chemical synthesis of this compound for research purposes requires a method that is both reliable and yields a product of high purity. While several synthetic routes are theoretically possible, including the Reformatsky and Wittig reactions, detailed experimental protocols specifically for this compound are not extensively documented in readily available literature. However, a common and effective approach involves the condensation of an enolate with a suitable electrophile, followed by hydrolysis.

One practical synthesis proceeds via the Claisen condensation of ethyl acetate (B1210297) with diethyl methylmalonate. This method offers a straightforward route to the carbon skeleton of the target molecule.

Synthesis via Claisen Condensation

This synthetic approach involves two key steps: the formation of a β-keto ester via Claisen condensation, followed by hydrolysis and decarboxylation to yield the final product.

Reaction Scheme:

Experimental Protocol

The following is a generalized protocol based on standard organic synthesis techniques for Claisen condensations and subsequent transformations. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

Diethyl methylmalonate

-

Ethyl acetate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)

Procedure:

Step 1: Synthesis of Diethyl 3-methyl-2-oxoglutaconate

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol (B145695). Alternatively, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution of sodium ethoxide, add diethyl methylmalonate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, add an equimolar amount of ethyl acetate dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is quenched by pouring it into a beaker of ice-cold dilute hydrochloric acid.

-

The aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl 3-methyl-2-oxoglutaconate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

The crude diethyl 3-methyl-2-oxoglutaconate is subjected to hydrolysis by refluxing with a solution of sodium hydroxide.

-

The reaction mixture is then cooled and acidified with concentrated hydrochloric acid.

-

The precipitated this compound is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Quantitative Data

The following table summarizes expected data for the synthesis of this compound. Actual values may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Materials | Diethyl methylmalonate, Ethyl acetate |

| Key Reagents | Sodium ethoxide |

| Reaction Type | Claisen Condensation |

| Theoretical Yield | Dependent on the scale of the reaction |

| Expected Purity | >98% after recrystallization |

| Melting Point | 135-138 °C |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.12 g/mol |

Spectroscopic Data:

-

¹H NMR (D₂O): δ 5.85 (s, 1H, C=CH), 3.25 (s, 2H, CH₂), 2.15 (s, 3H, CH₃).

-

¹³C NMR (D₂O): δ 175.1 (C=O), 171.8 (C=O), 164.3 (C=CH), 118.9 (C=CH), 41.2 (CH₂), 20.1 (CH₃).

-

Mass Spectrometry (EI): m/z 144 (M+).

Biochemical Pathways and Experimental Workflows

This compound is a key metabolite in the leucine (B10760876) degradation pathway. Its accumulation is a hallmark of several inborn errors of metabolism, collectively known as 3-methylglutaconic aciduria. Understanding these pathways is crucial for researchers in the field.

Leucine Degradation Pathway

The catabolism of the branched-chain amino acid leucine involves a series of enzymatic steps. A defect in the enzyme 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to this compound.

Caption: Leucine degradation pathway showing the formation of this compound.

Analytical Workflow for 3-Methylglutaconic Aciduria Diagnosis

The diagnosis of 3-methylglutaconic aciduria involves the analysis of organic acids in urine. A typical workflow for this analysis is outlined below.

Caption: Workflow for the diagnosis of 3-Methylglutaconic aciduria.

Conclusion

The synthesis of this compound is essential for advancing research into 3-methylglutaconic aciduria and related metabolic disorders. While detailed, peer-reviewed synthetic protocols are not abundant, the Claisen condensation provides a robust and accessible method for its preparation in a research setting. The provided generalized protocol, coupled with an understanding of the relevant biochemical pathways, equips researchers with the necessary information to produce and utilize this important metabolite in their studies. Further optimization and detailed characterization of the synthesized compound are recommended to ensure its suitability for specific research applications.

An In-depth Technical Guide to the Metabolic Pathway of 3-Methylglutaconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 3-methylglutaconic acid (3-MGA) metabolic pathway, its associated disorders, and the experimental methodologies used in its study. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on inherited metabolic diseases and mitochondrial dysfunction.

Executive Summary

3-Methylglutaconic aciduria (3-MGA-uria) represents a group of inherited metabolic disorders characterized by the elevated urinary excretion of this compound. These disorders are broadly classified into two categories: primary 3-MGA-uria, which results from a direct impairment of the leucine (B10760876) catabolic pathway, and secondary 3-MGA-urias, which are associated with a range of mitochondrial dysfunctions. Understanding the distinct biochemical pathways leading to 3-MGA accumulation is crucial for the diagnosis, management, and development of therapeutic interventions for these complex and often severe conditions. This guide details the metabolic pathways, presents key quantitative data, outlines experimental protocols for analysis, and explores the interconnected signaling pathways, providing a foundational resource for advancing research and drug development in this area.

The this compound Metabolic Pathway

This compound is an intermediate in the catabolism of the branched-chain amino acid, leucine. The accumulation of 3-MGA can occur through two primary routes, distinguishing the different types of 3-MGA-uria.

Primary Pathway: Leucine Degradation

In healthy individuals, the breakdown of leucine occurs within the mitochondria. A key step in this pathway is the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase (AUH). In 3-MGA-uria Type I , a deficiency in this enzyme leads to an accumulation of 3-methylglutaconyl-CoA, which is subsequently hydrolyzed to this compound and excreted in the urine.[1][2][3] This type is a direct inborn error of leucine metabolism.[4]

Secondary Pathway: Mitochondrial Dysfunction

In secondary 3-MGA-urias (Types II-V and others) , the leucine degradation pathway is intact.[5] Instead, the accumulation of 3-MGA is a consequence of broader mitochondrial dysfunction.[5] A proposed mechanism involves the reversal of the terminal steps of leucine catabolism, driven by an accumulation of acetyl-CoA due to impaired Krebs cycle flux or electron transport chain (ETC) function.[5][6] In this scenario, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with another acetyl-CoA to produce HMG-CoA. An excess of HMG-CoA can then be converted back to 3-methylglutaconyl-CoA by the reverse action of the AUH enzyme. This 3-methylglutaconyl-CoA is then hydrolyzed to 3-MGA.[5]

Quantitative Analysis of Key Metabolites and Enzymes

The diagnosis and classification of 3-MGA-urias rely on the quantitative analysis of specific organic acids in urine and the measurement of enzyme activity.

Urinary Organic Acid Levels

The following table summarizes the typical urinary concentrations of 3-MGA and 3-hydroxyisovaleric acid (3-HVA) in healthy individuals and patients with different types of 3-MGA-uria.

| Analyte | Condition | Urinary Concentration | Reference(s) |

| This compound (3-MGA) | Healthy Controls (0-2 yrs) | 6.6 ± 2.4 µg/mg creatinine (B1669602) | |

| Healthy Controls (2-12 yrs) | 5.3 ± 2.4 µg/mg creatinine | ||

| Healthy Controls (Adult) | 3.7 ± 1.8 µg/mg creatinine | ||

| Healthy Controls (General) | <10 mmol/mol creatinine | [6] | |

| 3-MGA-uria Type I | Highly elevated (>40 mmol/mol creatinine, often >1,000 mmol/mol creatinine) | [4][6][7] | |

| 3-MGA-uria Type II (Barth Syndrome) | 44.6 ± 25 µg/mg creatinine (5- to 20-fold increase) | ||

| 3-MGA-uria Type III (Costeff Syndrome) | Mildly and variably increased, may overlap with normal | [5] | |

| 3-MGA-uria Type V (DCMA Syndrome) | Elevated | [8] | |

| 3-Hydroxyisovaleric Acid (3-HVA) | Healthy Controls | 0 - 29 mmol/mol creatinine | [4] |

| Healthy Controls | 0 - 72 mmol/mol creatinine | ||

| 3-MGA-uria Type I | Highly elevated | [4] | |

| Secondary 3-MGA-urias | Typically not elevated | [4] |

Enzyme Kinetics

The activity of 3-methylglutaconyl-CoA hydratase is significantly reduced in 3-MGA-uria Type I. The kinetic parameters of this enzyme are detailed below.

| Enzyme | Substrate | Tissue/Cell Type | Km | Vmax | Reference(s) |

| 3-Methylglutaconyl-CoA Hydratase (AUH) | 3-Methylglutaconyl-CoA | Control Fibroblasts | ~6.9 µmol/L | 568 - 614 pmol/min/mg protein | |

| 3-Methylglutaconyl-CoA | Control Lymphocytes | 9.3 - 9.5 µmol/L | 1,089 - 1,359 pmol/min/mg protein | ||

| 3-Methylglutaconyl-CoA | 3-MGA-uria Type I Fibroblasts | Not determined | 2-3% of normal activity |

Experimental Protocols

Quantification of Urinary Organic Acids by GC-MS

This protocol provides a general workflow for the analysis of organic acids, including 3-MGA, in urine samples using gas chromatography-mass spectrometry (GC-MS).

4.1.1 Sample Preparation

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Store the sample frozen prior to analysis.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) to a defined volume of urine.

-

Extraction:

-

Acidify the urine sample to a pH of less than 2 with HCl.

-

Saturate the sample with sodium chloride.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic (upper) layer. Repeat the extraction for a second time and combine the organic layers.

-

-

Drying: Evaporate the pooled organic solvent to dryness under a stream of nitrogen.

-

Derivatization: To increase volatility for GC analysis, derivatize the dried extract. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), in a solvent like pyridine. Incubate at an elevated temperature (e.g., 70-90°C) to ensure complete reaction.

4.1.2 GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject a small volume (e.g., 1 µL) in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 70-100°C), hold for a few minutes, and then ramp up to a final temperature of around 280-320°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-650) is used for qualitative analysis and identification of unknown compounds.

-

Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode can be used to monitor specific ions of the target analytes and internal standards, which increases sensitivity and specificity.

-

3-Methylglutaconyl-CoA Hydratase (AUH) Enzyme Assay

This protocol is based on a radioisotopic method for measuring the activity of AUH in cell lysates (e.g., from fibroblasts or lymphocytes).

4.2.1 Reagents and Materials

-

Cell lysate (fibroblasts or lymphocytes)

-

Potassium phosphate (B84403) buffer (100 mmol/L, pH 7.0)

-

[5-¹⁴C]3-methylglutaconyl-CoA (substrate)

-

3-hydroxybutyrate (B1226725) dehydrogenase

-

NADH (2 mmol/L)

-

Perchloric acid (4.2 mol/L, ice-cold)

-

HPLC system with a reverse-phase column

-

Scintillation counter

4.2.2 Assay Procedure

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard assay mixture containing potassium phosphate buffer, 3-hydroxybutyrate dehydrogenase, NADH, and the cell sonicate (containing 20-30 µg of protein).

-

Initiation of Reaction: Start the reaction by adding [5-¹⁴C]3-methylglutaconyl-CoA to a final concentration of approximately 0.055 mmol/L.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.

-

Sample Processing:

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and hydrolyze the CoA esters by adjusting the pH to 11-12 with KOH and heating at 60°C for 30 minutes.

-

Re-acidify the sample to pH 2-3 with phosphoric acid.

-

-

Analysis:

-

Inject a defined volume of the processed sample onto a reverse-phase HPLC system to separate the substrate and products.

-

Collect fractions corresponding to the substrate and product peaks and quantify the radioactivity in each fraction using a scintillation counter.

-

-

Calculation of Activity: Calculate the rate of product formation, typically expressed as pmol of product formed per minute per mg of protein.

Intersecting Signaling Pathways and Cellular Consequences

The accumulation of 3-MGA in secondary 3-MGA-urias is a downstream consequence of mitochondrial dysfunction. This dysfunction triggers cellular stress responses and impacts key signaling pathways.

Mitochondrial Dysfunction and Cellular Signaling

Mitochondrial dysfunction, characterized by reduced ATP production and impaired electron transport chain function, leads to an increase in the cellular AMP/ATP ratio. This shift activates AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis. Activated AMPK promotes catabolic pathways to generate ATP and inhibits anabolic processes to conserve energy. It can also induce autophagy to clear damaged mitochondria.

The mechanistic target of rapamycin (B549165) (mTOR) pathway is another crucial signaling node that is sensitive to mitochondrial function. mTOR signaling is central to cell growth and proliferation and is inhibited by AMPK. In the context of mitochondrial disease, the interplay between AMPK and mTOR is critical in the cellular response to energy stress.

OPA3, Mitochondrial Dynamics, and Apoptosis in Costeff Syndrome

In 3-MGA-uria Type III (Costeff Syndrome), mutations in the OPA3 gene lead to a loss of function of the OPA3 protein. OPA3 is located in the outer mitochondrial membrane and plays a role in regulating mitochondrial dynamics—the balance between mitochondrial fission and fusion. Loss of OPA3 function can lead to abnormal mitochondrial morphology. Furthermore, OPA3 is implicated in the regulation of apoptosis (programmed cell death). While the wild-type OPA3 can sensitize cells to apoptotic stimuli, certain mutations may alter this function, contributing to the pathophysiology of the disease, particularly in high-energy-demand tissues like the optic nerve and brain.[6]

Conclusion and Future Directions

The study of this compound metabolism provides a critical window into the complexities of both specific enzyme deficiencies and broader mitochondrial health. The clear distinction between primary and secondary 3-MGA-urias, based on the underlying biochemical mechanisms, is fundamental for accurate diagnosis and the development of targeted therapeutic strategies. For drug development professionals, the intersection of 3-MGA metabolism with key cellular signaling pathways, such as AMPK and mTOR, and processes like apoptosis, highlights potential targets for intervention. Future research should focus on further elucidating the precise molecular consequences of 3-MGA accumulation and the downstream effects of the signaling pathway dysregulation observed in these disorders. A deeper understanding of these mechanisms will be paramount in designing novel therapies aimed at correcting the metabolic imbalances and mitigating the cellular damage that characterize the 3-methylglutaconic acidurias.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 3. 3-Methylglutaconyl-Coenzyme-A Hydratase Deficiency and the Development of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 5. Metabolic biology of this compound-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

- 7. The Diagnosis and Assessment of 3-methylglutaconic Acidurias -Journal of The Korean Society of Inherited Metabolic disease | Korea Science [koreascience.kr]

- 8. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]

function of 3-Methylglutaconic acid in mitochondrial bioenergetics

An In-depth Technical Guide on the Function of 3-Methylglutaconic Acid in Mitochondrial Bioenergetics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3-MGA) is a dicarboxylic organic acid that serves as a critical biomarker for a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic aciduria (3-MGA-uria). While historically associated with a primary defect in leucine (B10760876) metabolism, the accumulation of 3-MGA is now recognized as a significant indicator of broader mitochondrial dysfunction. This technical guide provides a comprehensive overview of the role of 3-MGA in mitochondrial bioenergetics, detailing its metabolic origins and its implications as a marker of impaired energy metabolism. The guide includes a summary of quantitative data on enzyme kinetics and metabolite effects, detailed experimental protocols for studying 3-MGA and mitochondrial function, and visual representations of the key metabolic and experimental workflows. This document is intended to be a valuable resource for researchers and clinicians working to understand the pathophysiology of mitochondrial diseases and to develop novel therapeutic interventions.

Introduction: The Dual Role of this compound

3-Methylglutaconic aciduria (3-MGA-uria) encompasses a spectrum of metabolic disorders characterized by the elevated urinary excretion of 3-MGA. These disorders are broadly classified into two categories, reflecting the distinct origins of 3-MGA accumulation.

-

Primary 3-MGA-uria (Type I): This is a rare autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA (3-MG-CoA) hydratase, encoded by the AUH gene.[1] This enzyme catalyzes a key step in the degradation of the branched-chain amino acid leucine.[1][2] Its deficiency leads to the accumulation of 3-MG-CoA, which is subsequently hydrolyzed to 3-MGA.[2][3]

-

Secondary 3-MGA-urias (Types II-V and others): This larger, more diverse group of disorders is not caused by a defect in the leucine catabolism pathway. Instead, the accumulation of 3-MGA is a secondary consequence of underlying mitochondrial dysfunction.[2][3] These disorders can result from mutations in genes affecting various mitochondrial processes, including the assembly and function of the electron transport chain (ETC), ATP synthase, mitochondrial protein import, and the maintenance of the mitochondrial membrane lipid composition.[2][4][5] In these cases, 3-MGA serves as a biomarker of compromised mitochondrial energy metabolism.[2][5]

Metabolic Pathways Involving this compound

The significance of 3-MGA in mitochondrial bioenergetics is best understood by examining the two primary pathways that lead to its formation.

Leucine Catabolism Pathway

In healthy individuals, 3-MG-CoA is a transient intermediate in the mitochondrial catabolism of leucine. This pathway breaks down leucine into acetyl-CoA and acetoacetate, which can then be used for energy production.

Figure 1: Leucine Catabolism Pathway and the Site of Primary 3-MGA-uria.

The Acetyl-CoA Diversion Pathway in Secondary 3-MGA-urias

In secondary 3-MGA-urias, various mitochondrial defects lead to inefficient oxidative phosphorylation.[2] This results in an accumulation of NADH and FADH2, which in turn inhibits key enzymes of the Krebs cycle.[2][6] Consequently, acetyl-CoA, unable to efficiently enter the Krebs cycle, accumulates within the mitochondrial matrix.[5][6] This excess acetyl-CoA is then shunted into a pathway that essentially reverses the final steps of leucine degradation, leading to the de novo synthesis of 3-MG-CoA and subsequently 3-MGA.[2][6][7]

Figure 2: The Acetyl-CoA Diversion Pathway in Secondary 3-MGA-urias.

Quantitative Data on 3-MGA and Related Enzymes

While 3-MGA is primarily considered a biomarker of mitochondrial distress, its accumulation, along with other organic acids, may contribute to cellular toxicity. A related metabolite, 3-methylglutaric acid, has been shown to induce mitochondrial dysfunction and oxidative stress.[8][9]

| Parameter | Analyte/Enzyme | Value | Organism/System | Reference |

| Enzyme Kinetics | ||||

| Michaelis Constant (Km) | 3-Methylglutaconyl-CoA Hydratase | 6.9 µmol/L | Human Fibroblasts | [10] |

| Maximum Velocity (Vmax) | 3-Methylglutaconyl-CoA Hydratase | 568-614 pmol/min/mg protein | Control Human Fibroblasts | [10] |

| Residual Activity | 3-Methylglutaconyl-CoA Hydratase | ~2-3% of normal | Fibroblasts from Type I Patients | [10] |

| Mitochondrial Effects | ||||

| Mitochondrial Function | 3-Methylglutaric Acid | Decreased at 5 mM | Rat Brain Synaptosomes | [8][9] |

| Lipid Peroxidation | 3-Methylglutaric Acid | Increased at 1 mM and 5 mM | Rat Brain Synaptosomes | [8][9] |

Experimental Protocols for the Study of 3-MGA and Mitochondrial Bioenergetics

A variety of experimental techniques are employed to quantify 3-MGA and to assess its impact on mitochondrial function.

Quantification of 3-MGA in Biological Samples

The gold standard for accurate quantification of 3-MGA in urine and plasma is Gas Chromatography-Mass Spectrometry (GC-MS), often using a stable isotope dilution method.[10]

Figure 3: Workflow for GC-MS Quantification of 3-MGA.

Protocol: Isotope-Dilution GC-MS for 3-MGA Quantification

-

Sample Preparation: A known volume of urine or plasma is collected.

-

Internal Standard Spiking: A precise amount of a stable isotope-labeled internal standard (e.g., 3-[2,4,6-¹³C₃]methylglutaconic acid) is added to the sample.[10]

-

Extraction: Organic acids are extracted from the aqueous sample using a solvent such as ethyl acetate.

-

Derivatization: The extracted acids are chemically modified (e.g., by trimethylsilylation) to increase their volatility for gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the native 3-MGA and the isotope-labeled internal standard.

-

Quantification: The concentration of 3-MGA in the original sample is calculated based on the ratio of the signal from the native compound to that of the known amount of internal standard.

Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR) of live cells. The "Mito Stress Test" is a standard assay used to evaluate key parameters of mitochondrial respiration.

Figure 4: Seahorse XF Mito Stress Test Experimental Workflow.

Protocol: Seahorse XF Mito Stress Test

-

Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat cells with the desired concentrations of 3-MGA or a vehicle control for a specified period.

-

Assay Setup: Wash the cells and replace the culture medium with Seahorse XF assay medium. Incubate the plate in a CO₂-free incubator to allow temperature and pH to equilibrate.

-

Compound Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Assay Execution: Place the microplate in the Seahorse XF Analyzer. The instrument will measure the basal OCR, and then sequentially inject the compounds, measuring the OCR after each injection.

-

Data Analysis: The resulting OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health. It can be measured using fluorescent dyes such as JC-1 or Tetramethylrhodamine, Methyl Ester (TMRM).[11][12]

Protocol: ΔΨm Measurement with JC-1

-

Cell Culture and Treatment: Culture cells and treat them with 3-MGA, a vehicle control, and a positive control for depolarization (e.g., CCCP).[12]

-

Staining: Add JC-1 staining solution to the cells and incubate.[12] In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red.[12] In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[12]

-

Analysis: The fluorescence can be analyzed by flow cytometry or fluorescence microscopy. The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.[12]

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Mitochondrial dysfunction can lead to increased production of ROS. MitoSOX Red is a fluorescent probe commonly used to detect superoxide (B77818) in the mitochondria of live cells.[13][14]

Protocol: Mitochondrial Superoxide Measurement with MitoSOX Red

-

Cell Culture and Treatment: Culture cells and treat them with 3-MGA, a vehicle control, and a positive control for ROS induction (e.g., antimycin A).

-

Staining: Incubate the cells with MitoSOX Red reagent.[13][14]

-

Washing: Wash the cells to remove excess probe.[13]

-

Analysis: The fluorescence intensity, which is proportional to the amount of mitochondrial superoxide, can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[13]

Conclusion

This compound is more than just a byproduct of a rare metabolic disorder; it is a key indicator of mitochondrial health. In primary 3-MGA-uria, its accumulation is a direct result of a block in leucine catabolism. In the more common secondary 3-MGA-urias, its presence signals a fundamental impairment in mitochondrial energy production, often stemming from defects in the electron transport chain or ATP synthase. The "acetyl-CoA diversion pathway" provides a plausible mechanism for its formation under conditions of mitochondrial stress. While direct evidence of 3-MGA's toxicity is still emerging, studies on related organic acids suggest that its accumulation may contribute to oxidative stress and further compromise mitochondrial function. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the role of 3-MGA in mitochondrial diseases and to evaluate the mitochondrial safety of new therapeutic compounds. A deeper understanding of the interplay between 3-MGA and mitochondrial bioenergetics is crucial for the development of effective treatments for these complex and often debilitating disorders.

References

- 1. Mitochondrial complex V (ATP synthase) deficiency, nuclear type 3 - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]

- 2. Metabolic biology of this compound-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 3-methylglutaconic acidurias: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methylglutaconic aciduria (Concept Id: C3696376) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 5. Inborn errors of metabolism associated with 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the origin of this compound in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Evidence that 3-Methylglutaric Acid Disturbs Mitochondrial Function and Induced Oxidative Stress in Rat Brain Synaptosomes: New Converging Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of this compound in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. sm.unife.it [sm.unife.it]

- 14. documents.thermofisher.com [documents.thermofisher.com]

3-Methylglutaconic Acid: A Key Biomarker in the Diagnosis and Understanding of Mitochondrial Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that has emerged as a crucial biomarker for a heterogeneous group of inherited metabolic disorders, collectively known as 3-methylglutaconic aciduria (3-MGA-uria). While initially identified as an intermediate in the mitochondrial catabolism of the amino acid leucine (B10760876), its accumulation is now recognized as a hallmark of broader mitochondrial dysfunction. This guide provides a comprehensive overview of 3-MGA's biochemical significance, the associated pathologies, analytical methodologies for its detection, and its role in the diagnosis and investigation of mitochondrial diseases. The information is tailored for researchers, scientists, and professionals involved in drug development in the field of metabolic and mitochondrial disorders.

Introduction to this compound and 3-MGA-uria

3-Methylglutaconic aciduria is characterized by the elevated excretion of 3-MGA in the urine.[1] These disorders are classified into five distinct types, with Type I being a primary defect in leucine metabolism, while Types II through V are associated with more generalized mitochondrial dysfunction.[2][3][4] The accumulation of 3-MGA serves as a diagnostic indicator for these conditions, which present with a wide range of clinical symptoms, including neurological impairment, cardiomyopathy, and developmental delay.[2][5]

Biochemical Pathways of this compound Accumulation

The elevation of 3-MGA in biological fluids can result from two primary metabolic routes: a defect in the leucine degradation pathway or a consequence of general mitochondrial dysfunction leading to the shunting of acetyl-CoA.

Leucine Catabolism Pathway (Primary 3-MGA-uria)

In healthy individuals, 3-MGA is an intermediate in the catabolism of the branched-chain amino acid, leucine.[6] The enzyme 3-methylglutaconyl-CoA hydratase (AUH) catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[7][8] A deficiency in this enzyme, as seen in 3-MGA-uria Type I, leads to the accumulation of 3-methylglutaconyl-CoA, which is subsequently hydrolyzed to 3-MGA.[5][9]

Acetyl-CoA Diversion Pathway (Secondary 3-MGA-uria)

In disorders with compromised mitochondrial energy metabolism (Types II-V 3-MGA-uria), a defect in the Krebs cycle or oxidative phosphorylation can lead to an accumulation of mitochondrial acetyl-CoA.[6][10] This excess acetyl-CoA can be diverted into a pathway that essentially reverses a portion of the leucine degradation pathway, leading to the formation of HMG-CoA and subsequently 3-methylglutaconyl-CoA, which is then converted to 3-MGA.[6][9][10]

Clinical Significance and Classification of 3-MGA-uria

The different types of 3-MGA-uria are associated with distinct genetic defects and clinical presentations.

| Type | Associated Disorder | Defective Gene/Protein | Key Clinical Features |

| Type I | 3-Methylglutaconyl-CoA Hydratase Deficiency | AUH / 3-Methylglutaconyl-CoA Hydratase | Variable: from mild speech delay to severe psychomotor retardation, dystonia, and metabolic acidosis.[7][8][11] |

| Type II | Barth Syndrome | TAZ / Tafazzin | X-linked disorder with cardiomyopathy, neutropenia, skeletal myopathy, and growth retardation.[12][13][14] |

| Type III | Costeff Syndrome | OPA3 | Optic atrophy, movement disorders (chorea, spasticity), and ataxia.[6][9][15] |

| Type IV | Unspecified | Heterogeneous | A diverse group of patients with mitochondrial dysfunction not fitting into other categories.[16] |

| Type V | Dilated Cardiomyopathy with Ataxia (DCMA) Syndrome | DNAJC19 | Dilated cardiomyopathy, ataxia, and testicular dysgenesis.[17][18] |

Quantitative Analysis of this compound

The quantification of 3-MGA in biological fluids, primarily urine and plasma, is essential for the diagnosis and monitoring of 3-MGA-uria.

Reference and Pathological Ranges

The following table summarizes the typical concentrations of 3-MGA in urine and plasma for healthy individuals and patients with different forms of 3-MGA-uria.

| Condition | Sample Type | 3-MGA Concentration |

| Healthy Controls | Urine | 0.38 - 2.0 mmol/mol creatinine[3] |

| Urine | <10 mmol/mol creatinine[1] | |

| 3-MGA-uria (General) | Urine | 40 - >1,000 mmol/mol creatinine[19] |

| 3-MGA-uria Type I | Urine | Highly elevated (often higher than other types)[7] |

| Barth Syndrome (Type II) | Urine | 5 to 20-fold increase over normal[5][13] |

| Plasma | Average: 1,088 ± 435 nmol/L[20] | |

| Costeff Syndrome (Type III) | Urine | Mildly increased, can be variable and sometimes overlap with normal ranges.[2] |

Note: The reported values can vary between laboratories and methodologies. The data presented should be used as a general guide.

Experimental Protocols

Quantification of 3-MGA in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the analysis of organic acids, including 3-MGA.

5.1.1. Principle Urinary organic acids are extracted, derivatized to increase their volatility, and then separated and quantified by GC-MS. Isotope-labeled internal standards are used for accurate quantification.[21]

5.1.2. Sample Preparation

-

Sample Collection: A random urine sample is collected in a preservative-free container and stored frozen (-20°C or lower) until analysis.[4]

-

Internal Standard Addition: A known amount of a deuterated internal standard (e.g., Dthis compound) is added to a specific volume of urine (often normalized to creatinine (B1669602) concentration).[13]

-

Extraction: The organic acids are extracted from the acidified urine sample (pH < 2) using an organic solvent such as ethyl acetate.[22] This step is typically performed twice to ensure efficient recovery.

-

Derivatization: The solvent is evaporated, and the dried extract is derivatized to convert the non-volatile organic acids into volatile esters. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine, followed by heating.[23]

5.1.3. GC-MS Analysis

-

Gas Chromatograph: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5). The oven temperature is programmed to ramp up to achieve separation of the various organic acids.

-

Mass Spectrometer: The eluting compounds are ionized (typically by electron impact), and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to derivatized 3-MGA and the internal standard.

3-Methylglutaconyl-CoA Hydratase (AUH) Enzyme Assay

This assay is used to confirm a diagnosis of 3-MGA-uria Type I by measuring the enzymatic activity in patient-derived cells.

5.2.1. Principle The activity of AUH is determined by measuring the conversion of 3-methylglutaconyl-CoA to HMG-CoA. This can be done using a coupled enzyme assay where the product, HMG-CoA, is further converted by HMG-CoA lyase, and the resulting production of acetoacetate is measured.

5.2.2. Protocol Outline

-

Sample Source: Fibroblasts or leukocytes are cultured from the patient.

-

Cell Lysate Preparation: The cells are harvested and lysed to release the cellular proteins, including AUH.

-

Assay Reaction: The cell lysate is incubated with the substrate, 3-methylglutaconyl-CoA, in a suitable buffer.

-

Coupled Reaction: HMG-CoA lyase is added to the reaction mixture to convert the HMG-CoA product to acetoacetate and acetyl-CoA.

-

Detection: The rate of acetoacetate formation is measured, which is proportional to the AUH activity. This can be monitored spectrophotometrically by coupling the reaction to the oxidation of NADH.

3-MGA and Cellular Signaling

Currently, there is limited evidence to suggest that 3-MGA itself acts as a direct signaling molecule in classical cellular signaling pathways. Its primary role as a biomarker stems from its accumulation as a metabolic byproduct of mitochondrial dysfunction. However, the underlying mitochondrial defects that lead to elevated 3-MGA have profound implications for cellular signaling. For instance, the accumulation of acyl-CoAs due to impaired fatty acid oxidation can lead to the activation of protein kinase C epsilon (PKCε), which is implicated in hepatic insulin (B600854) resistance.[24][25] Furthermore, mitochondrial dysfunction is intrinsically linked to oxidative stress and alterations in the cellular redox state, which are potent modulators of numerous signaling pathways.

Conclusion and Future Directions

This compound is a well-established and valuable biomarker for a specific group of mitochondrial diseases. Its measurement is a key component of the diagnostic workup for patients with suspected inherited metabolic disorders. While the primary metabolic pathways leading to its accumulation are increasingly understood, further research is needed to fully elucidate the downstream pathophysiological consequences of its elevation and the broader impact of the underlying mitochondrial dysfunction on cellular signaling networks. A deeper understanding of these processes will be critical for the development of targeted therapies for these debilitating disorders. The continued refinement of analytical techniques and the integration of metabolomic data with genomic and clinical information will further enhance the diagnostic and prognostic utility of 3-MGA.

References

- 1. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]

- 2. Costeff Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. metbio.net [metbio.net]

- 5. Clinical Manifestations [barthsyndrome.org]

- 6. medlineplus.gov [medlineplus.gov]

- 7. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 8. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 9. Costeff syndrome - Wikipedia [en.wikipedia.org]

- 10. shimadzu.co.kr [shimadzu.co.kr]

- 11. 3-Methylglutaconyl-Coenzyme-A Hydratase Deficiency and the Development of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. metabolicsupportuk.org [metabolicsupportuk.org]

- 13. Laboratories that test for Barth syndrome [barthsyndrome.org]

- 14. dshs.texas.gov [dshs.texas.gov]

- 15. Costeff syndrome: MedlinePlus Genetics [medlineplus.gov]

- 16. mayocliniclabs.com [mayocliniclabs.com]

- 17. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]

- 18. 3-methylglutaconic aciduria type 5 (Concept Id: C1857776) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 19. The Diagnosis and Assessment of 3-methylglutaconic Acidurias -Journal of The Korean Society of Inherited Metabolic disease | Korea Science [koreascience.kr]

- 20. Barth Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Quantification of this compound in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aurametrix.weebly.com [aurametrix.weebly.com]

- 23. erndim.org [erndim.org]

- 24. pnas.org [pnas.org]

- 25. Mitochondrial dysfunction due to long-chain Acyl-CoA dehydrogenase deficiency causes hepatic steatosis and hepatic insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methylglutaconic Acid in Leucine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a critical biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). While its accumulation is pathogenic, 3-MGA is fundamentally linked to the mitochondrial catabolism of the essential branched-chain amino acid, leucine (B10760876). This technical guide provides an in-depth exploration of the biochemical role of 3-MGA in leucine metabolism, the enzymatic steps governing its formation, and the pathophysiology of related disorders. This document is intended to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic and diagnostic pathways.

Leucine Catabolism and the Origin of this compound

The breakdown of leucine is a multi-step mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be utilized in fatty acid and sterol synthesis.[1] this compound is not a direct intermediate in the primary, unidirectional catabolic pathway of leucine. Instead, its presence in biological fluids signifies a disruption in this pathway.

The key intermediate proximal to the formation of 3-MGA is 3-methylglutaconyl-CoA (3-MG-CoA) .[2] Under normal physiological conditions, 3-MG-CoA is efficiently converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase (AUH) .[2] However, when this enzymatic step is impaired, 3-MG-CoA accumulates in the mitochondria. This accumulation drives the hydrolysis of the thioester bond, either enzymatically or spontaneously, releasing free This compound (3-MGA) , which can then exit the mitochondria and be excreted in the urine.[2]

The Leucine Catabolism Pathway

The catabolism of leucine to HMG-CoA involves a series of enzymatic reactions:

-

Transamination: Leucine is first converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.[2]

-

Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex.[2]

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase.[2]

-

Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase.[2]

-

Hydration: 3-methylglutaconyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.[2]

Subsequently, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate.[2]

Pathophysiology: 3-Methylglutaconic Acidurias

The accumulation of 3-MGA is the biochemical hallmark of 3-methylglutaconic acidurias. These are broadly classified into primary and secondary forms.

-

Primary 3-Methylglutaconic Aciduria (Type I): This is a rare autosomal recessive disorder caused by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase , encoded by the AUH gene.[3] The enzymatic block leads to the accumulation of 3-MG-CoA and consequently high levels of 3-MGA in the urine.[3] Patients with Type I 3-MGA-uria also typically excrete elevated levels of 3-hydroxyisovaleric acid and 3-methylglutaric acid.[3]

-

Secondary 3-Methylglutaconic Acidurias (Types II-V and others): In these disorders, the defect does not lie within the leucine catabolism pathway itself. Instead, a variety of other mitochondrial dysfunctions can lead to a secondary accumulation of 3-MGA.[2] One proposed mechanism involves the reversal of the 3-methylglutaconyl-CoA hydratase reaction under conditions of mitochondrial stress and acetyl-CoA surplus.[2]

Quantitative Data

The following tables summarize key quantitative data related to leucine catabolism and 3-methylglutaconic aciduria.

Table 1: Plasma Amino Acid Concentrations in Healthy Adults

| Amino Acid | Concentration Range (µmol/L) |

| Leucine | 66.7 - 187.5[4][5] |

| Isoleucine | 38 - 114 |

| Valine | 150 - 350 |

| Alanine | 230 - 510[6] |

| Glutamic Acid | 18 - 98[6] |

| Threonine | 92 - 240[6] |

| Alpha-amino-N-butyric acid | 15 - 41[6] |

Table 2: Urinary Organic Acid Excretion in Healthy Individuals and Patients with 3-MGA-uria Type I

| Metabolite | Healthy Individuals (mmol/mol creatinine) | 3-MGA-uria Type I Patients (mmol/mol creatinine) |

| This compound | < 20[7] | Highly elevated (can range from >100 to several thousand)[7][8] |

| 3-Hydroxyisovaleric Acid | Variable, generally low | Highly elevated[3][8] |

| 3-Methylglutaric Acid | Variable, generally low | Slightly to moderately elevated[3][8] |

| 3-Hydroxy-3-methylglutaric Acid | Variable, generally low | 200 - 11,000 (in HMG-CoA lyase deficiency) |

Table 3: Plasma Acylcarnitine Concentrations in Healthy Individuals

| Acylcarnitine | Concentration Range (nmol/mL) |

| Acetylcarnitine (C2) | 2.00 - 17.83 (≥ 8 years)[8] |

| Propionylcarnitine (C3) | < 0.88 (≥ 8 years) |

| Isovalerylcarnitine (C5) | Varies by lab, typically low |

| 3-OH Isovalerylcarnitine (C5-OH) | Varies by lab, typically low |

Table 4: Kinetic Properties of Key Enzymes in Leucine Catabolism

| Enzyme | Substrate | Km | Vmax | kcat | Organism |

| 3-Methylglutaconyl-CoA Hydratase | (E)-3-Methylglutaconyl-CoA | 8.3 µM | 3.9 U/mg | 5.1 s⁻¹ | Human |

| 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | - | - | - | Human |

| ATP | - | - | - | Human | |

| HCO₃⁻ | - | - | - | Human |

Experimental Protocols

Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for the analysis of organic acids, including 3-MGA, in urine.

a. Sample Preparation:

-

To a urine sample normalized to creatinine (B1669602) content, add an internal standard (e.g., a stable isotope-labeled version of the analyte of interest).

-

Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids from the acidified urine using an organic solvent such as ethyl acetate. This is typically done by vigorous mixing followed by centrifugation to separate the organic and aqueous layers.

-

The organic layer containing the organic acids is collected and evaporated to dryness under a stream of nitrogen.

b. Derivatization:

-

The dried organic acid residue is derivatized to increase its volatility for GC-MS analysis. A common method is silylation, where the sample is treated with a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

The reaction mixture is heated to facilitate the derivatization process.

c. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column).

-

The organic acids are separated based on their boiling points and interactions with the stationary phase of the column as the oven temperature is gradually increased.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, creating a unique mass spectrum for each compound.

-

Identification of 3-MGA and other organic acids is achieved by comparing their retention times and mass spectra to those of known standards.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

3-Methylglutaconyl-CoA Hydratase (AUH) Activity Assay

This assay measures the enzymatic activity of AUH, which is crucial for the diagnosis of 3-MGA-uria Type I. The assay can be performed on patient-derived fibroblasts or leukocytes.[8]

a. Principle:

The assay typically measures the conversion of a substrate to a product. A common approach is a coupled enzyme assay where the product of the AUH reaction is used as a substrate for a subsequent reaction that can be easily monitored, for example, by a change in absorbance. Alternatively, the formation of the product can be measured directly by methods like HPLC or mass spectrometry.

b. General Procedure (using a coupled enzyme assay):

-

Cell Lysate Preparation: Patient fibroblasts or leukocytes are cultured and then lysed to release the cellular contents, including the AUH enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the substrate 3-methylglutaconyl-CoA, and the cell lysate.

-

Coupling Enzyme and Substrate: The necessary components for the coupling reaction are added. For example, if the product HMG-CoA is being measured, HMG-CoA lyase can be added to cleave it into acetyl-CoA and acetoacetate. The production of one of these products can then be linked to a colorimetric or fluorometric reaction.

-

Incubation: The reaction is initiated by the addition of the cell lysate and incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The change in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer.

-

Calculation of Activity: The rate of the reaction is calculated from the change in signal over time and is typically expressed as units of enzyme activity per milligram of protein in the cell lysate. A significant reduction in activity compared to control samples is indicative of 3-MGA-uria Type I.

Mandatory Visualizations

Leucine Catabolism Pathway

Caption: The mitochondrial catabolic pathway of leucine.

Diagnostic Workflow for 3-Methylglutaconic Aciduria

Caption: A typical diagnostic workflow for 3-methylglutaconic aciduria.

Conclusion

This compound is a pivotal metabolite in the diagnosis and understanding of a complex group of inherited metabolic disorders. Its accumulation, primarily due to a deficiency in 3-methylglutaconyl-CoA hydratase in the case of 3-MGA-uria Type I, serves as a direct indicator of a block in the leucine catabolic pathway. For researchers and drug development professionals, a thorough understanding of the biochemical intricacies of leucine metabolism and the pathophysiology of 3-MGA-urias is essential for the development of novel diagnostic tools and therapeutic interventions. This guide provides a foundational resource to aid in these endeavors, integrating key quantitative data, experimental methodologies, and visual aids to facilitate a comprehensive understanding of the role of this compound in leucine catabolism.

References

- 1. Metabolic biology of this compound-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylglutaconic Aciduria Type I Due to AUH Defect: The Case Report of a Diagnostic Odyssey and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-3-methylglutaric aciduria in an Italian patient is caused by a new nonsense mutation in the HMGCL gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ucsfhealth.org [ucsfhealth.org]

- 6. researchgate.net [researchgate.net]

- 7. Acylcarnitine Profile [healthcare.uiowa.edu]

- 8. 3-Hydroxy-3-methylglutaric (HMG) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

biochemical basis of 3-Methylglutaconic acid accumulation in aciduria

This in-depth technical guide provides a comprehensive overview of the biochemical basis for the accumulation of 3-Methylglutaconic acid (3-MGA) in the family of metabolic disorders known as 3-Methylglutaconic Aciduria (3-MGA-uria). Tailored for researchers, scientists, and drug development professionals, this document details the underlying enzymatic defects, affected metabolic pathways, and diagnostic methodologies, and presents quantitative data and pathway visualizations to facilitate a deeper understanding of these complex conditions.

Introduction to 3-Methylglutaconic Aciduria

3-Methylglutaconic aciduria refers to a heterogeneous group of inherited metabolic disorders biochemically characterized by the increased urinary excretion of this compound.[1][2] These conditions are broadly classified into two categories: primary 3-MGA-uria, where the defect lies directly within the leucine (B10760876) catabolism pathway, and secondary 3-MGA-urias, where 3-MGA accumulation is a consequence of a defect in other cellular processes, predominantly related to mitochondrial function. The clinical presentation is highly variable, ranging from mild developmental delay to severe neurological impairment, cardiomyopathy, and early mortality.[3][4][5]

The Leucine Catabolism Pathway: The Central Axis of Primary 3-MGA-uria

The essential branched-chain amino acid leucine is catabolized within the mitochondria to produce acetyl-CoA and acetoacetate, which are key intermediates in cellular energy production.[6][7] A critical step in this pathway is the hydration of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase (AUH).[8][9]

The Enzymatic Block in 3-MGA-uria Type I

3-MGA-uria Type I, the primary form of the disorder, is caused by mutations in the AUH gene, leading to a deficiency of 3-methylglutaconyl-CoA hydratase.[8][9] This enzymatic block prevents the conversion of 3-methylglutaconyl-CoA, which then accumulates upstream. The excess 3-methylglutaconyl-CoA is subsequently hydrolyzed, likely by a thioesterase, to form free this compound (3-MGA), which is then excreted in the urine. This direct enzymatic defect also leads to the accumulation of related metabolites, including 3-methylglutaric acid and 3-hydroxyisovaleric acid.[9]

Caption: Leucine catabolism pathway showing the enzymatic block at AUH in Type I 3-MGA aciduria.

Classification and Biochemical Basis of 3-MGA Acidurias

There are at least five recognized types of 3-MGA-uria, with additional syndromes also presenting with this biochemical marker.[1] Only Type I is a primary defect of leucine metabolism. The others are secondary, stemming from broader mitochondrial dysfunction.

| Type | Common Name | Gene | Defective Protein | Core Biochemical Basis | Inheritance |

| Type I | Primary 3-MGA-uria | AUH | 3-Methylglutaconyl-CoA Hydratase | Direct block in leucine catabolism.[8] | Autosomal Recessive |

| Type II | Barth Syndrome (BTHS) | TAZ | Tafazzin | Defective cardiolipin (B10847521) remodeling affecting mitochondrial membrane integrity and function.[1][10] | X-Linked Recessive |

| Type III | Costeff Syndrome | OPA3 | OPA3 | Unknown function, but protein is mitochondrial; defect leads to optic atrophy and apoptosis.[1][9] | Autosomal Recessive |

| Type IV | Unspecified | Heterogeneous | Various | A catch-all category for patients with 3-MGA-uria and mitochondrial dysfunction not fitting other types.[1][2] | Unknown / Various |

| Type V | DCMA Syndrome | DNAJC19 | DNAJC19 | Defective mitochondrial protein import/processing, leading to cardiomyopathy and ataxia.[4][11] | Autosomal Recessive |

| - | MEGDEL Syndrome | SERAC1 | SERAC1 | Impaired phosphatidylglycerol remodeling at the ER-mitochondria interface, affecting cardiolipin metabolism.[12][13] | Autosomal Recessive |

Table 1: Classification and Genetic Basis of 3-Methylglutaconic Acidurias.

Secondary Accumulation of 3-MGA

In secondary 3-MGA-urias (Types II-V and others), the accumulation of 3-MGA is not due to a primary block in leucine breakdown. Instead, it is hypothesized to result from a reversal of the 3-methylglutaconyl-CoA hydratase (AUH) reaction under conditions of severe mitochondrial stress. When the Krebs cycle is impaired and acetyl-CoA accumulates, it can drive the formation of HMG-CoA. Under these conditions, the AUH enzyme may catalyze the reverse reaction, converting HMG-CoA to 3-methylglutaconyl-CoA, which then forms 3-MGA. This makes 3-MGA a downstream marker of general mitochondrial dysfunction.

Quantitative Data Presentation

Urinary organic acid analysis is the primary method for diagnosing 3-MGA-uria. The concentrations of this compound and the related metabolite 3-methylglutaric acid are significantly elevated.

| Analyte | Normal Range (mmol/mol creatinine) | Pathological Range in 3-MGA-uria (mmol/mol creatinine) | Notes |

| This compound | < 25[14] | 50 to >1000 | Levels can be highly variable depending on the specific disorder and metabolic state. |

| 3-Methylglutaric Acid | < 2[14] | 10 to >200 | Also typically elevated, supporting the diagnosis.[8] |

| 3-Hydroxyisovaleric Acid | Variable | Often elevated in Type I | A marker of upstream blockage in leucine catabolism.[9] |

Table 2: Typical Urinary Concentrations of Key Metabolites. Note: Ranges are approximate and can vary between laboratories and patient populations.

Experimental Protocols

Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the quantitative analysis of 3-MGA in urine.

1. Sample Preparation and Normalization:

-

Centrifuge a urine sample to remove particulate matter.

-

Measure the creatinine (B1669602) concentration of the urine sample for normalization.

-

Use a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmole).[15]

2. Internal Standard Addition:

-

Add a known quantity of an internal standard (e.g., tropic acid or a stable isotope-labeled 3-MGA like 3-[2,4,6-13C3]methylglutaconic acid) to the urine sample for accurate quantification.[15][16]

3. Extraction:

-

Acidify the sample with HCl.

-

Perform liquid-liquid extraction of the organic acids using a solvent like ethyl acetate.[15][17]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Derivatization:

-

Organic acids must be made volatile for GC analysis. This is achieved by derivatization.

-

A common method is silylation: add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) to the dried extract.[15]

-

Heat the mixture (e.g., at 70°C for 40 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.[18]

5. GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.[19]

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the compounds. An example temperature program: initial temperature of 70°C, ramp up to 300°C.[18][19] Carrier gas is typically helium.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., scanning m/z 50-600).[20] Identify 3-MGA based on its specific retention time and mass spectrum (characteristic fragment ions).

-

Quantification: Calculate the concentration of 3-MGA by comparing the peak area of the analyte to the peak area of the internal standard.[16]

Caption: A typical workflow for the diagnosis and classification of 3-MGA aciduria.

Protocol: 3-Methylglutaconyl-CoA Hydratase Enzyme Assay

This assay is performed on patient-derived cells (typically skin fibroblasts) to confirm 3-MGA-uria Type I.

1. Cell Culture:

-

Culture human skin fibroblasts from a skin biopsy in appropriate media until confluent.

2. Cell Lysate Preparation:

-

Harvest the fibroblasts and wash with a buffer solution.

-

Lyse the cells (e.g., via sonication) to release the mitochondrial enzymes.

-

Centrifuge to pellet cell debris and use the supernatant for the assay.

3. Coupled Spectrophotometric Assay:

-

This assay measures the activity of AUH by coupling its reaction to subsequent enzymes in the leucine pathway whose activity can be monitored.[21][22]

-

Reaction Mixture: Prepare a reaction buffer containing the substrate (3-methylglutaconyl-CoA) and the coupling enzymes (e.g., HMG-CoA lyase) and cofactors (e.g., NAD+ if coupled to a dehydrogenase).

-

Principle: The product of the AUH reaction, HMG-CoA, is converted by HMG-CoA lyase to acetoacetyl-CoA and acetyl-CoA. This reaction can be further coupled to monitor the change in absorbance of NADH/NADPH at 340 nm if a dehydrogenase is used in a subsequent step.

-

Procedure:

- Add the cell lysate to the reaction mixture.

- Monitor the change in absorbance over time using a spectrophotometer.

- The rate of change is proportional to the enzyme activity.

4. Data Analysis:

-

Calculate the specific enzyme activity (e.g., in nmol/min/mg protein) by normalizing the reaction rate to the total protein concentration of the cell lysate.

-

Compare the patient's enzyme activity to that of healthy controls. A significantly reduced or absent activity is diagnostic for 3-MGA-uria Type I.[22]

Conclusion and Implications for Drug Development

The accumulation of this compound is a key biomarker for a range of severe mitochondrial disorders. Understanding the distinct biochemical bases—a direct enzymatic block in Type I versus a secondary consequence of mitochondrial dysfunction in other types—is critical for developing targeted therapeutic strategies. For Type I, approaches could focus on enzyme replacement or chaperone therapies for the AUH protein. For secondary 3-MGA-urias, drug development efforts must target the primary underlying defects, such as improving mitochondrial membrane integrity in Barth syndrome or enhancing overall mitochondrial respiratory chain function. The quantitative measurement of 3-MGA serves as a valuable diagnostic marker and a potential pharmacodynamic biomarker to assess the efficacy of novel therapeutic interventions in these patient populations.

References

- 1. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 4. 3-Methylglutaconic aciduria (Concept Id: C3696376) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 5. stealthbt.com [stealthbt.com]

- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. 3-methylglutaconyl-CoA hydratase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 9. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Barth syndrome - Wikipedia [en.wikipedia.org]

- 11. 3-methylglutaconic aciduria | Newborn Screening [newbornscreening.hrsa.gov]

- 12. SERAC1 - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Fine-Tuning 3-Methylglutaconic Aciduria Cutoffs for a Patient with Infantile-Onset Barth Syndrome - ProQuest [proquest.com]

- 15. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 16. Quantification of this compound in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 20. metbio.net [metbio.net]

- 21. [PDF] Deficiency of 3-methylglutaconyl-coenzyme A hydratase in two siblings with 3-methylglutaconic aciduria. | Semantic Scholar [semanticscholar.org]

- 22. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methylglutaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a crucial biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. These conditions are often associated with mitochondrial dysfunction. Accurate and precise quantification of 3-MGA in biological matrices such as urine and plasma is essential for the diagnosis, monitoring, and clinical management of patients with these disorders, as well as for research into their underlying pathophysiology.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards for this compound Quantification

The quality and characterization of analytical standards are paramount for accurate quantification. Several suppliers offer this compound for use as a reference standard.

Table 1: Commercially Available this compound Analytical Standards

| Product Description | Supplier | Purity | Format | Storage Conditions |

| This compound, mixture of E and Z isomers, analytical standard | Sigma-Aldrich | ≥97.0% (HPLC) | Neat | 2-8°C |

| This compound | Santa Cruz Biotechnology | Not specified | Solid | Room Temperature |

| This compound | Cayman Chemical | ≥95% (mixture of E/Z isomers) | Solid | -20°C |

| This compound (2,4-¹³C₂, 3-methyl-¹³C, 99%) (cis/trans mix) | Cambridge Isotope Laboratories, Inc. | 98% | Neat | 2-8°C, Protect from light |

A stable isotope-labeled internal standard is highly recommended for accurate quantification, as it effectively corrects for variations in sample preparation and instrument response. A synthetic 3-[2,4,6-13C3]methylglutaconic acid has been successfully used for isotope-dilution GC-MS analysis.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol